molecular formula C15H20N2O7 B12284082 (S)-2-N-Cbz-aminomethylmorpholine oxalate

(S)-2-N-Cbz-aminomethylmorpholine oxalate

Cat. No.: B12284082
M. Wt: 340.33 g/mol
InChI Key: OVZAUNRMEKJNIZ-YDALLXLXSA-N
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Description

(S)-2-N-Cbz-aminomethylmorpholine oxalate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, an aminomethyl group, and a carbobenzyloxy (Cbz) protecting group. The oxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-N-Cbz-aminomethylmorpholine oxalate typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react to form the aminomethyl derivative.

    Protection with Cbz Group: The aminomethylmorpholine is then protected using benzyl chloroformate (Cbz-Cl) to form the N-Cbz derivative.

    Formation of Oxalate Salt: Finally, the N-Cbz-aminomethylmorpholine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-N-Cbz-aminomethylmorpholine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions for substitution reactions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Free amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(S)-2-N-Cbz-aminomethylmorpholine oxalate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-N-Cbz-aminomethylmorpholine oxalate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The aminomethyl group enhances its binding affinity, while the Cbz group provides stability and protection during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-N-Boc-aminomethylmorpholine: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

    (S)-2-N-Fmoc-aminomethylmorpholine: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

    (S)-2-N-Ac-aminomethylmorpholine: Features an acetyl protecting group.

Uniqueness

(S)-2-N-Cbz-aminomethylmorpholine oxalate is unique due to its specific combination of the Cbz protecting group and the oxalate salt form. This combination provides enhanced stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

benzyl N-[[(2S)-morpholin-2-yl]methyl]carbamate;oxalic acid

InChI

InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6)/t12-;/m0./s1

InChI Key

OVZAUNRMEKJNIZ-YDALLXLXSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O

Canonical SMILES

C1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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